molecular formula C11H11BrO2 B14911386 1-(((3-Bromoprop-2-yn-1-yl)oxy)methyl)-4-methoxybenzene

1-(((3-Bromoprop-2-yn-1-yl)oxy)methyl)-4-methoxybenzene

Cat. No.: B14911386
M. Wt: 255.11 g/mol
InChI Key: FUBCNKLNCGQSML-UHFFFAOYSA-N
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Description

1-(((3-Bromoprop-2-yn-1-yl)oxy)methyl)-4-methoxybenzene is an organic compound with the molecular formula C11H11BrO2 It is characterized by the presence of a bromine atom attached to a propynyl group, which is further connected to a methoxybenzene ring through an oxy-methylene linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(((3-Bromoprop-2-yn-1-yl)oxy)methyl)-4-methoxybenzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzyl alcohol and 3-bromopropyne.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) in an aprotic solvent such as dimethylformamide (DMF).

    Procedure: The 4-methoxybenzyl alcohol is first converted to its corresponding alkoxide by treatment with the base. This alkoxide then undergoes nucleophilic substitution with 3-bromopropyne to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(((3-Bromoprop-2-yn-1-yl)oxy)methyl)-4-methoxybenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the propynyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxybenzene ring can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The propynyl group can be reduced to form corresponding alkenes or alkanes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2). The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.

Major Products Formed

    Substitution Reactions: Products include azido derivatives or thiol-substituted compounds.

    Oxidation Reactions: Products include quinones or other oxidized aromatic compounds.

    Reduction Reactions: Products include alkenes or alkanes derived from the reduction of the propynyl group.

Scientific Research Applications

1-(((3-Bromoprop-2-yn-1-yl)oxy)methyl)-4-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(((3-Bromoprop-2-yn-1-yl)oxy)methyl)-4-methoxybenzene involves its interaction with molecular targets through its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the methoxybenzene ring can engage in π-π interactions with aromatic residues in proteins. The propynyl group can undergo addition reactions with nucleophiles, leading to the formation of covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-((3-Bromoprop-2-yn-1-yl)oxy)-4-methylbenzene: Similar structure but with a methyl group instead of a methoxy group.

    Dimethyl 4,4’-{[(3-bromoprop-2-yn-1-yl)oxy]methylene}dibenzoate: Contains two benzene rings connected by a methylene bridge with similar functional groups.

Uniqueness

1-(((3-Bromoprop-2-yn-1-yl)oxy)methyl)-4-methoxybenzene is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its solubility and modify its electronic properties, making it distinct from similar compounds.

Properties

Molecular Formula

C11H11BrO2

Molecular Weight

255.11 g/mol

IUPAC Name

1-(3-bromoprop-2-ynoxymethyl)-4-methoxybenzene

InChI

InChI=1S/C11H11BrO2/c1-13-11-5-3-10(4-6-11)9-14-8-2-7-12/h3-6H,8-9H2,1H3

InChI Key

FUBCNKLNCGQSML-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COCC#CBr

Origin of Product

United States

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